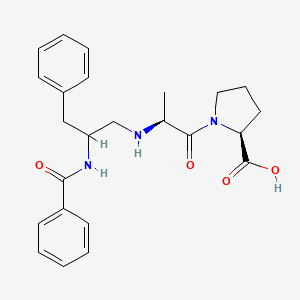
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is a synthetic compound that belongs to the class of dipeptides It is characterized by the presence of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline typically involves the coupling of 2-benzamido-3-phenylpropylamine with L-alanyl-L-proline. The reaction is carried out under controlled conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of coupling, deprotection, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamido and phenylpropyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-valine
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-leucine
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-isoleucine
Uniqueness
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is unique due to its specific combination of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
82014-18-4 |
|---|---|
Fórmula molecular |
C24H29N3O4 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[(2-benzamido-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H29N3O4/c1-17(23(29)27-14-8-13-21(27)24(30)31)25-16-20(15-18-9-4-2-5-10-18)26-22(28)19-11-6-3-7-12-19/h2-7,9-12,17,20-21,25H,8,13-16H2,1H3,(H,26,28)(H,30,31)/t17-,20?,21-/m0/s1 |
Clave InChI |
FDCFPWRPPNMSAU-ZPWCZAOQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


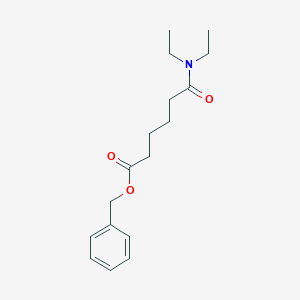
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
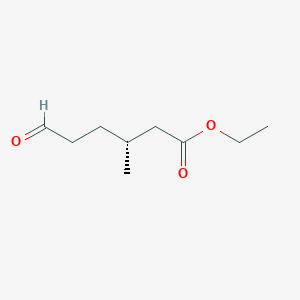

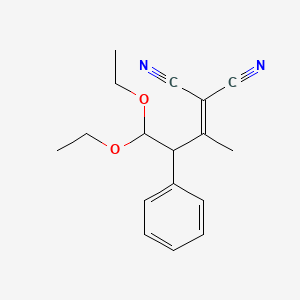
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
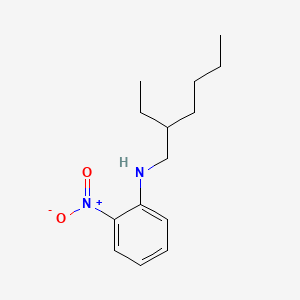
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
